[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid [Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353964-62-1
VCID: VC8233158
InChI: InChI=1S/C12H22N2O2/c1-13-6-2-3-10(7-13)8-14(9-12(15)16)11-4-5-11/h10-11H,2-9H2,1H3,(H,15,16)
SMILES: CN1CCCC(C1)CN(CC(=O)O)C2CC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

CAS No.: 1353964-62-1

Cat. No.: VC8233158

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid - 1353964-62-1

Specification

CAS No. 1353964-62-1
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name 2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N2O2/c1-13-6-2-3-10(7-13)8-14(9-12(15)16)11-4-5-11/h10-11H,2-9H2,1H3,(H,15,16)
Standard InChI Key OFFJJKTZDONHKX-UHFFFAOYSA-N
SMILES CN1CCCC(C1)CN(CC(=O)O)C2CC2
Canonical SMILES CN1CCCC(C1)CN(CC(=O)O)C2CC2

Introduction

Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a methyl group and a cyclopropane-containing side chain. The acetic acid moiety is linked via an amino group, creating a multifunctional structure. Key components include:

  • Piperidine core: A six-membered saturated heterocycle with one nitrogen atom, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .

  • Cyclopropyl-methyl group: A three-membered carbocycle fused to a methylene bridge, introducing steric rigidity that may enhance binding affinity to specific receptors .

  • Acetic acid terminus: A carboxylic acid group that improves water solubility and enables salt formation, critical for pharmacokinetic optimization .

The molecular formula is C₁₂H₂₂N₂O₂, with a calculated molecular weight of 226.32 g/mol . The InChI key (OFFJJKTZDONHKX-UHFFFAOYNA-N) provides a unique identifier for its stereochemical configuration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid likely involves sequential functionalization of the piperidine core:

  • Piperidine Functionalization:

    • N-Methylation: Quaternization of the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

    • Side Chain Introduction: A nucleophilic substitution or reductive amination reaction to attach the cyclopropyl-methyl group .

  • Acetic Acid Conjugation:

    • Carboxylic acid introduction via hydrolysis of a nitrile intermediate or direct alkylation with bromoacetic acid .

  • Cyclopropanation:

    • The cyclopropane ring is typically formed via the Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane .

Industrial Production Challenges

Industrial-scale synthesis faces hurdles such as:

  • Low Yield in Cyclopropanation: Ring strain in cyclopropane formation often necessitates high-pressure conditions or specialized catalysts .

  • Purification Complexity: Separation of stereoisomers requires chiral chromatography, increasing production costs .

Physicochemical Properties

Key Physical Parameters

PropertyValue/DescriptionSource
Molecular Weight226.32 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
LogP (Partition Coefficient)Estimated 1.2 (moderate lipophilicity)
StabilitySensitive to strong acids/bases

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for carboxylic acid (≈1700 cm⁻¹), secondary amine (≈3300 cm⁻¹), and cyclopropane C-H stretches (≈3000 cm⁻¹) .

  • NMR: ¹H NMR would show distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm) and piperidine methyl group (δ 1.2 ppm) .

Compound ClassExample DrugTargetRelevance to [Cyclopropyl...]
Piperidine AntidepressantsParoxetineSerotonin TransporterShared piperidine core
Cyclopropane-containing AgentsTranylcypromineMonoamine OxidaseRigid cyclopropane scaffold

Applications and Future Directions

Current Uses

  • Research Reagent: Utilized in medicinal chemistry for structure-activity relationship (SAR) studies .

  • Prodrug Development: The acetic acid group serves as a site for esterification to enhance bioavailability .

Research Gaps

  • In Vivo Efficacy: No published studies on animal models.

  • Stereochemical Optimization: Enantiomer-specific activity remains unexplored.

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